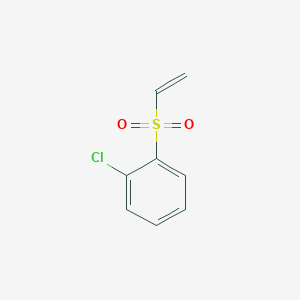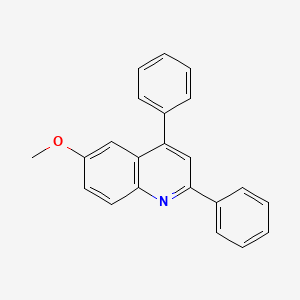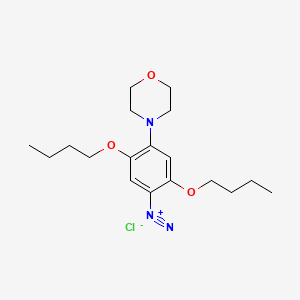![molecular formula C12H15N3O6S B14732285 ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate CAS No. 7155-30-8](/img/structure/B14732285.png)
ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate is a complex organic compound characterized by its unique structural features. It contains an ethyl ester group, a butanoate backbone, and a sulfonylhydrazinylidene moiety attached to a nitrophenyl ring. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate typically involves multiple steps, starting with the preparation of the nitrophenyl sulfonylhydrazine precursor. This precursor is then reacted with an appropriate butanoate derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity of the product. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, offering advantages in terms of reaction control and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonylhydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the sulfonylhydrazinylidene moiety can participate in nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate include:
4-Nitrophenyl acetate: Used in assays for esterase and lipase activity.
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Utilized in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its unique structure makes it a valuable compound for research in various scientific disciplines.
Propiedades
Número CAS |
7155-30-8 |
|---|---|
Fórmula molecular |
C12H15N3O6S |
Peso molecular |
329.33 g/mol |
Nombre IUPAC |
ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate |
InChI |
InChI=1S/C12H15N3O6S/c1-3-21-12(16)8-9(2)13-14-22(19,20)11-6-4-10(5-7-11)15(17)18/h4-7,14H,3,8H2,1-2H3/b13-9- |
Clave InChI |
NIQAWKHONFLUIG-LCYFTJDESA-N |
SMILES isomérico |
CCOC(=O)C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C |
SMILES canónico |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)





![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)


![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)


